

# physical and chemical properties of 7-chloro-1H-indole-3-carbaldehyde

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## Compound of Interest

Compound Name: 7-chloro-1H-indole-3-carbaldehyde

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## 7-Chloro-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **7-chloro-1H-indole-3-carbaldehyde**, a halogenated derivative of the versatile indole-3-carbaldehyde scaffold. Indole-3-carbaldehyde and its analogues are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.<sup>[1][2]</sup> The introduction of a chlorine atom at the 7-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making **7-chloro-1H-indole-3-carbaldehyde** a valuable building block for the synthesis of novel therapeutic agents.<sup>[3]</sup>

## Core Physical and Chemical Properties

The fundamental physicochemical characteristics of **7-chloro-1H-indole-3-carbaldehyde** are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis.

Property	Value	Source
CAS Number	1008-07-7	[4][5]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClNO	[4][5]
Molecular Weight	179.60 g/mol	[4][5]
Appearance	Light yellow solid	[4]
Purity	≥97%	[4]
IUPAC Name	7-chloro-1H-indole-3-carbaldehyde	[4]
SMILES	<chem>O=CC1=CNC2=C1C=CC=C2Cl</chem>	[4]
Storage Conditions	Store at 0-8 °C	[4]

## Spectroscopic Data

While a comprehensive public dataset for the spectroscopic properties of **7-chloro-1H-indole-3-carbaldehyde** is not readily available, typical spectral characteristics for related indole-3-carbaldehydes can be inferred. For instance, the <sup>1</sup>H NMR spectrum of the parent indole-3-carbaldehyde in DMSO-d<sub>6</sub> shows characteristic peaks for the aldehyde proton around 9.93 ppm and the N-H proton around 12.14 ppm.[6][7] The aromatic protons appear in the range of 7.20-8.30 ppm.[6] In the <sup>13</sup>C NMR spectrum, the carbonyl carbon of the aldehyde typically appears around 185 ppm.[8] Infrared (IR) spectroscopy would be expected to show a strong carbonyl (C=O) stretching band.

## Solubility Profile

The solubility of indole-3-carbaldehyde derivatives is influenced by the polarity of the solvent. The parent compound, indole-3-carboxaldehyde, is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[9] It is sparingly soluble in aqueous buffers.[9][10] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[9] The presence of the chlorine atom in **7-chloro-1H-indole-3-carbaldehyde** is

expected to increase its lipophilicity, potentially altering its solubility profile compared to the parent compound.

## Synthesis and Reactivity

The primary method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.<sup>[11][12][13][14][15]</sup> This reaction involves the formylation of an electron-rich aromatic compound, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride ( $\text{POCl}_3$ ).<sup>[11][12][15]</sup> The indole nucleus is sufficiently electron-rich to undergo electrophilic substitution, predominantly at the C3 position.

The aldehyde functionality of **7-chloro-1H-indole-3-carbaldehyde** allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. It can undergo oxidation to the corresponding carboxylic acid, reduction to the alcohol, and can participate in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.<sup>[1][16]</sup>

## Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The following is a representative protocol for the synthesis of a chloro-substituted indole-3-carbaldehyde, adapted from general procedures for the Vilsmeier-Haack reaction.<sup>[11][17][18]</sup>

Materials:

- 7-Chloroindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Sodium acetate
- Diethyl ether ( $\text{Et}_2\text{O}$ ) or Ethyl acetate
- Water

- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

Procedure:

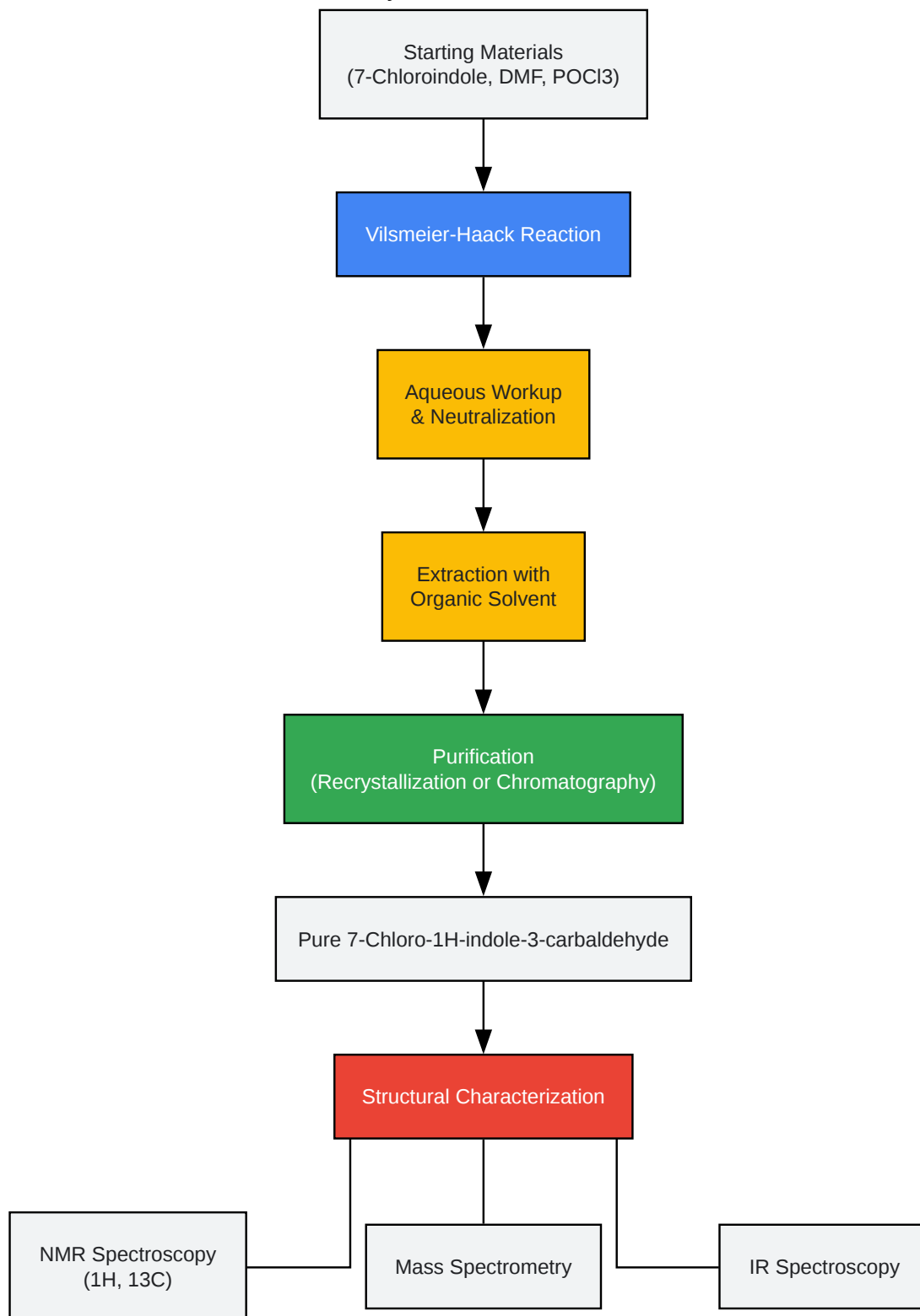
- In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, add anhydrous DMF.
- Cool the flask in an ice-salt bath to 0 °C.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.
- Prepare a solution of 7-chloroindole in anhydrous DMF.
- Add the 7-chloroindole solution dropwise to the Vilsmeier reagent, ensuring the temperature remains low.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium hydroxide.
- The product may precipitate out of the solution. If so, collect the solid by filtration.
- If the product does not precipitate, extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **7-chloro-1H-indole-3-carbaldehyde** by recrystallization or column chromatography on silica gel.

## Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **7-chloro-1H-indole-3-carbaldehyde**.

## Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)Caption: Synthesis and characterization workflow for **7-chloro-1H-indole-3-carbaldehyde**.

## Potential Applications in Drug Development

The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] Halogenation, such as the introduction of a chlorine atom, is a common strategy in drug design to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles. **7-Chloro-1H-indole-3-carbaldehyde** serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3] For example, Schiff base derivatives of indole-3-carboxaldehyde have been investigated for their antimicrobial and antitumor activities.[19] The unique substitution pattern of this compound makes it a valuable tool for exploring structure-activity relationships in various drug discovery programs.

## Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **7-chloro-1H-indole-3-carbaldehyde**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Based on data for the related 5-chloro-1H-indole-3-carbaldehyde, this class of compounds may cause skin and eye irritation, as well as respiratory irritation.[20][21] Therefore, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

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